(Z)-11-Hexadecenyl acetate

説明

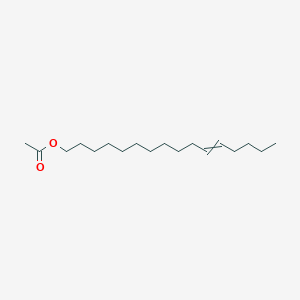

Structure

3D Structure

特性

IUPAC Name |

hexadec-11-enyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKXLQSCEOHKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34010-21-4 | |

| Record name | (Z)-hexadec-11-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Genetic Regulation of Z 11 Hexadecenyl Acetate Production

Endogenous Biosynthesis in Lepidoptera

In female moths, the biosynthesis of (Z)-11-hexadecenyl acetate (B1210297) is a de novo process occurring in specialized pheromone glands. vt.edu This pathway modifies standard fatty acid metabolism to produce the species-specific signaling molecules required for mate attraction.

The biosynthetic journey to (Z)-11-hexadecenyl acetate begins with a common saturated fatty acid, palmitic acid (as palmitoyl-CoA), which is a 16-carbon molecule readily available from primary metabolism. scienceopen.comresearchgate.net This precursor undergoes a series of three key enzymatic transformations to become the final pheromone component.

Desaturation: The first and most critical step is the introduction of a double bond at a specific position. A Δ11-desaturase enzyme acts on the 16-carbon acyl chain, creating a monounsaturated fatty acyl precursor, (Z)-11-hexadecenoic acid. researchgate.netbiorxiv.org This step is crucial for establishing the correct isomeric form of the final product.

Reduction: The carboxyl group of the unsaturated fatty acyl precursor is then reduced to a primary alcohol. This reaction is catalyzed by a fatty-acyl reductase (FAR), converting (Z)-11-hexadecenoic acid into its corresponding alcohol, (Z)-11-hexadecenol. unl.edulu.se

Acetylation: In the final step, an acetyl group is transferred to the fatty alcohol, forming the acetate ester. This conversion of (Z)-11-hexadecenol to this compound is carried out by a specific acetyltransferase. biorxiv.org

The precise orchestration of these steps ensures the production of the correct chemical signal.

The specificity of pheromone biosynthesis is rooted in the expression of a unique set of genes within the pheromone gland. Key enzymes are encoded by distinct gene families that have evolved to perform highly specific functions.

Desaturases: Acyl-CoA desaturases are pivotal enzymes that determine the position and stereochemistry of double bonds in the fatty acid chain. nih.gov The gene responsible for producing the precursor to this compound is a Δ11-desaturase. researchgate.netbiorxiv.org Functional characterization of these genes, such as the AtrΔ11 desaturase from Amyelois transitella, has been achieved through heterologous expression systems. nih.gov The evolution and differential regulation of desaturase genes are major drivers of pheromone diversity and speciation in moths. biodesign-conference.com

Reductases: Fatty-acyl reductases (FARs) belong to a conserved gene family, but those involved in pheromone production (pgFARs) often form a unique clade specific to Lepidoptera. unl.edulu.se These enzymes exhibit selectivity for fatty acyl substrates of specific chain lengths and saturation levels. lu.se For instance, the HarFAR gene from Helicoverpa armigera has been identified and used in biotechnological applications to produce the alcohol precursor of this compound. nih.gov

Acetyltransferases: While acetylation is the final step in the biosynthesis of many moth pheromones, the specific genes encoding the acetyltransferases responsible for this reaction in insects have proven elusive and have not yet been identified. nih.govdtu.dk Research has involved screening numerous candidate genes without successfully identifying one with the expected function. dtu.dk This knowledge gap has led researchers to explore enzymes from other organisms for biotechnological production.

The synthesis of this compound is confined to specialized exocrine glands known as pheromone glands. plantae.org In most female moths, these glands are composed of modified ectodermal cells and are typically located in the intersegmental membrane between the 8th and 9th abdominal segments. nih.govnih.govnih.gov Following synthesis, the pheromone components are stored, often extracellularly, making them available for release into the atmosphere to attract mates. researchgate.net The release is a controlled process, often dictated by circadian rhythms and specific environmental cues, ensuring that the signal is emitted at the most opportune time for reproduction. nih.gov

Heterologous Biosynthesis and Biotechnological Production

The challenges and costs associated with the chemical synthesis of insect pheromones have spurred interest in developing biological production platforms. Plant-based "biofactories" have emerged as a promising, sustainable alternative for producing compounds like this compound.

Nicotiana benthamiana has become a widely used chassis for the heterologous production of moth pheromones due to its amenability to genetic engineering through both stable transformation and rapid transient expression systems (agroinfiltration). nih.govnih.gov To produce this compound, the entire three-step biosynthetic pathway is reconstructed within the plant tissue by introducing the necessary genes.

Researchers have successfully co-expressed a moth-derived Δ11-desaturase (e.g., AtrΔ11) and a fatty-acyl reductase (e.g., HarFAR) in N. benthamiana. nih.gov This combination redirects the plant's endogenous palmitoyl-CoA pool to produce the intermediate alcohol, (Z)-11-hexadecenol. nih.gov To complete the pathway, an acetyltransferase is required. Since the native moth enzyme is unknown, genes from other organisms have been successfully employed:

EaDAct : A diacylglycerol acetyltransferase from the burning bush (Euonymus alatus) was one of the first enzymes tested. While it successfully produced this compound, the conversion efficiency was relatively low. nih.govnih.gov

ATF1 : An alcohol acetyltransferase from the yeast Saccharomyces cerevisiae was later found to be significantly more efficient at converting the pheromone alcohol into its acetate form in heterologous systems. nih.govnih.gov

By co-expressing these three genes, scientists have engineered N. benthamiana plants that not only produce but also release this compound and its alcohol precursor into the headspace. biorxiv.orgnih.govnih.gov

A significant challenge in engineering plants for pheromone production is that high-level, constitutive expression of the biosynthetic pathway can be metabolically taxing, leading to detrimental effects on plant growth, such as dwarfism. scienceopen.comnih.govnih.gov To overcome this and improve yields, several advanced genetic engineering strategies are being employed.

Enzyme Optimization: A primary strategy involves improving the final, rate-limiting acetylation step. By comparing different enzymes, researchers found that the yeast ATF1 acetyltransferase provides substantially higher in vivo and in vitro efficiency compared to the plant-derived EaDAct, leading to greater accumulation of the final acetate product. nih.govnih.gov

Regulated and Inducible Expression: To mitigate the negative impact on plant health, researchers have moved from using strong constitutive promoters to regulated and inducible systems. Copper-inducible expression systems, for example, allow for normal plant development before pheromone production is switched on at a desired time using a low-cost molecule. plantae.orgnih.gov This temporal control helps to uncouple plant growth from the metabolic burden of producing high-value compounds.

Synthetic Biology Approaches: Advanced synthetic biology tools are being used to fine-tune gene expression.

dCas9-based Transcriptional Activators: Systems using a deactivated Cas9 (dCas9) fused to transcriptional activators have been shown to achieve the highest yields in transient expression assays. nih.gov

These strategies are paving the way for the development of robust plant biofactories capable of producing this compound in a commercially viable and sustainable manner. biodesign-conference.com

Transcriptional Regulation in Biofactory Systems

The efficient synthesis of this compound in microbial and plant-based biofactories is critically dependent on the precise control of gene expression for the enzymes involved in its biosynthetic pathway. Transcriptional regulation strategies are employed to balance metabolic flux, avoid the accumulation of toxic intermediates, and optimize the allocation of cellular resources towards the production of the target pheromone. These strategies range from the use of strong constitutive promoters for constant high-level gene expression to sophisticated inducible systems and synthetic transcriptional activators that allow for dynamic control over the pathway.

In early efforts, heterologous genes, such as those for desaturases and fatty-acyl reductases (FARs), were often expressed using strong, constitutive promoters to maximize enzyme production. biorxiv.org For example, the co-expression of a ∆11 Fatty-Acyl Desaturase and a Fatty-Acyl Reductase from the Turnip moth, Agrotis segetum, in Saccharomyces cerevisiae demonstrated the feasibility of producing the precursor, (Z)-11-hexadecenol (Z11-16:OH), using the yeast's native fatty acids. nih.govresearchgate.net While effective, this approach can lead to metabolic burden on the host cell.

More advanced strategies focus on tunable and inducible control of gene expression. Work in the plant biofactory Nicotiana benthamiana has demonstrated the use of synthetic regulatory elements to control the timing and levels of pheromone production. biorxiv.org One such system utilizes a copper-inducible promoter. This system is based on the yeast protein CUP2, which binds to specific DNA sequences in the presence of copper, thereby activating transcription. biorxiv.org This allows for gene expression to be switched on at a desired time by the simple addition of low-cost copper sulfate. biorxiv.org

Further refinement in transcriptional control has been achieved through the use of synthetic transcriptional activators, such as those based on dCas9 (deactivated Cas9). In this system, a dCas9 protein is fused to a transcriptional activation domain. Guided by a specific guide RNA (gRNA), this complex can be directed to a synthetic promoter to initiate transcription. biorxiv.org This method has been shown to yield maximal production of pheromone components in transient expression systems, highlighting the importance of balancing gene expression to improve product yields. biorxiv.org

In the oleaginous yeast Yarrowia lipolytica, a highly successful biofactory for fatty acid-derived products, metabolic engineering strategies have been combined with gene expression optimization. To achieve high titers of (Z)-11-hexadecenol, multiple copies of the desaturase gene from Amyelois transitella (AtrΔ11) were expressed in conjunction with a fatty acyl-CoA reductase from Helicoverpa spp. nih.gov This gene dosage approach, combined with the deletion of competing pathways (e.g., fatty alcohol degradation and β-oxidation), significantly boosts the metabolic flux towards the desired product, resulting in titers as high as 2.57 g/L of (Z)-11-hexadecenol. nih.govnih.gov

The choice of regulatory elements is crucial for pathway performance. The table below summarizes various transcriptional control elements and systems used in the production of this compound precursors.

| Regulatory System | Mechanism | Host Organism | Controlled Genes | Key Feature |

| Constitutive Promoters | Constant high-level transcription | Saccharomyces cerevisiae, Nicotiana benthamiana | Desaturase, Reductase, Acetyltransferase | Simple, continuous expression |

| Copper-Inducible System | Yeast CUP2 protein binds DNA in the presence of copper to activate a synthetic promoter biorxiv.org | Nicotiana benthamiana | Desaturase, Reductase, Acetyltransferase | Tightly regulated, inducible expression with a low-cost molecule biorxiv.org |

| dCas9-based Activators | A dCas9-activator fusion protein is guided by gRNA to a synthetic promoter to initiate transcription biorxiv.org | Nicotiana benthamiana | Desaturase, Reductase, Acetyltransferase | Orthogonal, highly tunable, and capable of maximizing yields biorxiv.org |

| Gene Dosage | Integration of multiple gene copies into the host genome | Yarrowia lipolytica | Δ11-desaturase (AtrΔ11) | Increases total transcript and enzyme levels, boosting product formation nih.gov |

These transcriptional regulation strategies are essential tools in metabolic engineering, enabling the development of robust and efficient biofactories for the sustainable production of this compound. The following table details specific research findings from engineered yeast strains.

| Host Organism | Key Genetic Modifications | Expressed Genes | Product | Titer |

| Saccharomyces cerevisiae | Co-expression vector | A. segetum Δ11-desaturase, A. segetum FAR | (Z)-11-hexadecenol | 0.195 mg/L nih.gov |

| Yarrowia lipolytica | Multiple copies of desaturase gene; Deletion of competing pathways (ΔFAO1, ΔPEX10) | A. transitella Δ11-desaturase (AtrΔ11), Helicoverpa spp. FAR | (Z)-11-hexadecenol | 2.57 g/L nih.govnih.gov |

Chemical Synthesis and Analogues of Z 11 Hexadecenyl Acetate

Stereoselective Synthetic Methodologies

The creation of the Z-configured double bond is a critical aspect of synthesizing (Z)-11-hexadecenyl acetate (B1210297). Various organic reactions have been employed to achieve this with high stereoselectivity.

The Wittig reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. organic-chemistry.orgwikipedia.org In the context of (Z)-11-hexadecenyl acetate synthesis, non-stabilized ylides are typically employed to favor the formation of the Z-alkene. organic-chemistry.orgwikipedia.org

One synthetic approach involves the Wittig coupling of a functionalized phosphonium salt with an aldehyde. nyxxb.cn For instance, the reaction of a hydroxy-bearing phosphonium salt with pentanal can yield (Z)-hexadec-11-en-1-ol. nyxxb.cn This intermediate alcohol is then acetylated to produce the final product, this compound. cabidigitallibrary.orgnyxxb.cn The use of non-stabilized ylides in the Wittig reaction generally results in moderate to high selectivity for the (Z)-isomer. wikipedia.org The reaction proceeds through a kinetically controlled pathway, favoring the formation of a syn oxaphosphetane intermediate, which subsequently decomposes to the Z-alkene. chemtube3d.com

A common route involves the reaction of an appropriate phosphonium ylide with an aldehyde. For example, a C11 phosphonium ylide can be reacted with a C5 aldehyde to form the C16 backbone with the desired Z-double bond at the 11-position. The resulting (Z)-11-hexadecen-1-ol is then acetylated using reagents like acetic anhydride (B1165640) to yield this compound. cabidigitallibrary.orgprepchem.com

Beyond the Wittig reaction, other stereoselective methods have been developed. One notable approach is the selective ozonolysis of cyclic dienes. For example, the ozonolysis of 1-methyl-1Z,5Z-cyclooctadiene has been utilized as a key step in a stereospecific synthesis of (Z)-alkenyl acetates, including this compound. pherobase.com This method provides a high degree of stereochemical control, leading to the desired Z-isomer.

Cross-metathesis reactions using ruthenium-based catalysts have also emerged as a powerful tool for the synthesis of Z-olefins. nih.gov This methodology can be applied to the synthesis of insect pheromones, offering a route to this compound from readily available starting materials. nih.gov

In any synthetic strategy, maximizing the yield and ensuring the purity of the final product are paramount. For the Wittig reaction approach, yields can be influenced by the choice of reagents, reaction conditions, and purification methods. For example, the acetylation of (Z)-11-hexadecenol to this compound can proceed with excellent yields, often exceeding 90%. cabidigitallibrary.org Purification is typically achieved through column chromatography. cabidigitallibrary.org

The stereochemical purity is a critical factor, as the E-isomer can be inactive or even inhibitory. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) are essential for determining the isomeric ratio (Z/E) of the synthesized product. nyxxb.cn For instance, 13C NMR can be used to determine the percentage of the Z-isomer. nyxxb.cn Syntheses have reported achieving high Z-isomer purity, for example, 96% Z as determined by 13C NMR. nyxxb.cn

Table 1: Comparison of Synthetic Steps and Yields

| Step | Reagents and Conditions | Product | Yield | Purity (Z-isomer) |

| Wittig Olefination | Phosphonium salt, pentanal | (Z)-hexadec-11-en-1-ol | 54% | 97% |

| Acetylation | (Z)-hexadec-11-en-1-ol, acetic anhydride | This compound | 94% | 96% |

Data compiled from a representative synthetic route. nyxxb.cn

Design and Synthesis of this compound Analogues and Parapheromones

The synthesis of analogues and parapheromones of this compound is a significant area of research aimed at understanding structure-activity relationships and developing more effective pest management tools.

The introduction of halogen atoms, particularly fluorine, into the acetate moiety or at other positions on the carbon chain can significantly alter the biological activity of the pheromone. For instance, trifluoroacetate (B77799) and pentafluoropropanoate analogues of (Z)-11-hexadecen-1-ol have been synthesized. researchgate.net These halogenated esters can act as pheromone antagonists or agonists, providing valuable tools for studying insect olfaction and for potential use in pest control. The synthesis of these derivatives typically involves the esterification of (Z)-11-hexadecen-1-ol with the corresponding halogenated acylating agent.

Antagonists and Synergists Development

The development of analogues to this compound has been a significant area of research, primarily focused on identifying compounds that can either inhibit (antagonists) or enhance (synergists) its activity as a pheromone. These compounds are crucial for developing more effective and specific pest management strategies, such as mating disruption. californiaagriculture.orgresearchgate.net Research involves modifying the functional groups, chain length, or degree of saturation of the original molecule to alter its binding affinity to insect pheromone receptors and subsequent behavioral responses. frontiersin.org

Antagonists

Antagonists are compounds that interfere with or block the normal pheromonal response in insects. They are valuable in pest control for their ability to disrupt mating by making the pheromone plume unattractive or unrecognizable.

Detailed research has identified several compounds that exhibit antagonistic effects when introduced into the pheromone blends of specific moth species. For instance, in the European corn borer (Ostrinia nubilalis), the addition of (Z)-11-hexadecanal (Z11-16:Ald) to the primary sex pheromone significantly disrupts the flight-tunnel response of males. researchgate.netnih.gov The level of antagonism from Z11-16:Ald was found to be comparable to another known antagonist for this species, (Z)-9-tetradecenyl acetate (Z9-14:OAc). researchgate.netnih.gov Single-sensillum recordings confirmed that the same olfactory receptor neuron is responsible for detecting both of these antagonists. researchgate.netnih.gov

Similarly, (Z)-11-hexadecen-1-ol (Z11-16:OH) has been shown to act as an antagonist for the corn earworm moth, Helicoverpa zea. researchgate.net When added to the H. zea pheromone blend, it causes males to steer more off the wind line, disrupting their upwind flight towards the source. researchgate.net

The development of synthetic analogues has also yielded potent antagonists. A fluorinated analogue, (Z)-11-hexadecenyl trifluoromethyl ketone (Z11-16:TFMK), has been investigated for its effect on the cabbage armyworm, Mamestra brassicae. nih.gov While structurally similar to the natural pheromone component this compound, Z11-16:TFMK is not behaviorally active on its own. However, when present in the air, it significantly reduces the behavioral and electroantennographic responses of males to the actual pheromone, demonstrating its potential for use in pest control strategies. nih.gov

Table 1: Examples of this compound Antagonists and Affected Species

| Antagonist Compound | Chemical Formula | Affected Species | Research Findings | Citation(s) |

|---|---|---|---|---|

| (Z)-11-Hexadecenal | C16H30O | Ostrinia nubilalis (European corn borer) | Significantly antagonized the flight-tunnel response of males to the sex pheromone. | researchgate.netnih.gov |

| (Z)-9-Tetradecenyl acetate | C16H30O2 | Ostrinia nubilalis (European corn borer) | A previously identified antagonist with effects equivalent to (Z)-11-Hexadecenal. Detected by the same olfactory receptor neuron. | researchgate.netnih.gov |

| (Z)-11-Hexadecen-1-ol | C16H32O | Helicoverpa zea (Corn earworm) | Appears to act antagonistically by causing males to fly more off the wind line, disrupting pheromone tracking. | researchgate.net |

| (Z)-11-Hexadecenyl trifluoromethyl ketone | C17H29F3O | Mamestra brassicae (Cabbage armyworm) | A fluorinated analogue that inhibits electroantennographic and behavioral responses to the main pheromone component. | nih.gov |

Synergists

Synergists are compounds that, when added to the primary pheromone, enhance the attractive response of the target insect. The identification of such compounds is critical for creating highly effective lures for monitoring and mass trapping.

Research has shown that the addition of specific minor components can dramatically increase the efficacy of a pheromone lure. For the southern pine coneworm, Dioryctria amatella, the addition of (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene (an unsaturated hydrocarbon) to traps baited with this compound resulted in a significant increase in the capture of male moths. nih.gov

In the case of the yellow rice stem borer, Scirpophaga incertulas, field experiments in Vietnam demonstrated that adding a blend of this compound and (Z)-13-octadecenyl acetate to the standard two-component pheromone lure significantly improved male moth catches by an average of 120%. kyushu-u.ac.jpresearchgate.net This suggests that this compound itself can act as a synergist for other primary pheromones, and that (Z)-13-octadecenyl acetate works in concert with it to enhance attraction. kyushu-u.ac.jpresearchgate.net

For other species, like Heliothis subflexa, a compound that might be an antagonist in one species can be a crucial synergist in another. (Z)-11-hexadecen-1-ol, an antagonist for H. zea, was identified as a critical component of the H. subflexa pheromone blend. nih.gov A significant increase in trap captures occurred when this alcohol was released within a very narrow ratio relative to the other pheromone components, highlighting the precise blend required for optimal synergistic effects. nih.gov

Table 2: Examples of Synergistic Compounds with this compound and Related Pheromones

| Synergist Compound | Chemical Formula | Target Species | Research Findings | Citation(s) |

|---|---|---|---|---|

| (3Z,6Z,9Z,12Z,15Z)-Pentacosapentaene | C25H40 | Dioryctria amatella (Southern pine coneworm) | Increased catches in traps baited with this compound. | nih.gov |

| (Z)-13-Octadecenyl acetate | C20H38O2 | Scirpophaga incertulas (Yellow rice stem borer) | When added with this compound to the standard lure, it increased moth catches by an average of 120%. | kyushu-u.ac.jpresearchgate.net |

| (Z)-11-Hexadecen-1-ol | C16H32O | Heliothis subflexa | A critical component of the pheromone blend; its release in an optimal, narrow range (0.9-3.5%) significantly increased trap capture. | nih.gov |

Neuroethology and Chemoreception of Z 11 Hexadecenyl Acetate

Peripheral Olfactory System Responses

The initial detection of (Z)-11-hexadecenyl acetate (B1210297) occurs in the peripheral olfactory organs, primarily the antennae of insects. This process involves a sophisticated interplay of specialized sensilla, olfactory receptor neurons, and accessory proteins that collectively translate the chemical signal into a neural impulse.

Electroantennogram (EAG) and Single Sensillum Recording (SSR) Analyses

Electroantennography (EAG) provides a measure of the summed electrical response of the entire antenna to an odorant stimulus. Studies across various moth species have consistently demonstrated that male antennae exhibit significant EAG responses to (Z)-11-hexadecenyl acetate, often in a dose-dependent manner. For instance, in the armyworm, Mythimna separata, this compound, a minor component of its sex pheromone blend, elicits noticeable EAG responses from male antennae frontiersin.org. Similarly, in field tests with Oria musculosa, this compound demonstrated strong EAG activity researchgate.net.

To dissect the responses of individual olfactory sensory neurons (OSNs), single sensillum recording (SSR) is employed. This technique allows researchers to record the firing rates of neurons housed within a single olfactory sensillum. In the corn stalk borer, Sesamia nonagrioides, SSR studies have identified specific olfactory receptor neurons that respond to this compound nih.gov. Two main types of sensilla trichodea (olfactory hairs) were characterized: Type A sensilla house a neuron that fires large spikes in response to this compound, the major pheromone component nih.gov. Type B sensilla also contain a neuron that responds to this compound with large spikes nih.gov. In Mythimna separata, SSR analysis revealed that olfactory receptor neurons (ORNs) in type-III trichoid sensilla are activated by this compound frontiersin.org.

| Technique | Species | Key Findings for this compound |

| EAG | Mythimna separata | Elicits significant responses in male antennae frontiersin.org. |

| EAG | Oria musculosa | Shows strong EAG activity researchgate.net. |

| SSR | Sesamia nonagrioides | Neurons in Type A and Type B sensilla respond with large spikes nih.gov. |

| SSR | Mythimna separata | ORNs in type-III trichoid sensilla are activated frontiersin.org. |

| SSR | Heliothis virescens | Type C neurons within long sensilla trichodea respond to this compound plos.org. |

Pheromone Receptor Neuron Tuning and Specificity

Olfactory receptor neurons (ORNs) housed within the sensilla exhibit a remarkable degree of tuning and specificity to particular pheromone components. SSR studies have been instrumental in characterizing these specialized neurons.

In Sesamia nonagrioides, the neuron in Type A sensilla that responds to this compound is co-located with another neuron that responds to a minor pheromone component, (Z)-11-hexadecenal nih.gov. Similarly, the this compound-sensitive neuron in Type B sensilla is paired with a neuron that responds to another minor component, (Z)-11-hexadecen-1-ol nih.gov. This co-localization of neurons tuned to different components of the pheromone blend within the same sensillum suggests a peripheral mechanism for the initial integration of the pheromone signal.

The specificity of these neurons is critical for distinguishing the conspecific signal from the vast array of other volatile compounds in the environment. In Helicoverpa armigera and H. assulta, specific pheromone receptors (PRs) have been identified that are narrowly tuned to particular pheromone components. For instance, the OR14 receptor in both species is narrowly tuned and responds to this compound nih.gov. This high degree of specificity at the receptor level is a cornerstone of reliable chemical communication.

| Species | Sensillum Type | Neuron Specificity to this compound | Co-localized Neuron Specificity |

| Sesamia nonagrioides | Type A | Responds with large spikes nih.gov. | Responds to (Z)-11-hexadecenal nih.gov. |

| Sesamia nonagrioides | Type B | Responds with large spikes nih.gov. | Responds to (Z)-11-hexadecen-1-ol nih.gov. |

| Mythimna separata | Type-III Trichoid | Activated by this compound frontiersin.org. | Not specified. |

| Helicoverpa armigera | Not specified | Responds via the OR14 receptor nih.gov. | Not applicable. |

| Helicoverpa assulta | Not specified | Responds via the OR14 receptor nih.gov. | Not applicable. |

Role of Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) in Ligand Binding

For the hydrophobic this compound molecule to reach the olfactory receptors on the dendritic membrane of the ORNs, it must first traverse the aqueous sensillar lymph. This transport is facilitated by soluble proteins known as odorant binding proteins (OBPs) and chemosensory proteins (CSPs).

OBPs are found in high concentrations in the sensillar lymph and are thought to bind to odorants, solubilize them, and transport them to the receptors biorxiv.orgnih.gov. In Helicoverpa armigera, in vitro competitive fluorescence binding assays have shown that HarmPBP3 binds to this compound biorxiv.org.

CSPs are another class of small, soluble proteins implicated in chemoreception. In the diamondback moth, Plutella xylostella, the chemosensory protein PxylCSP11 has been shown to have a strong binding ability to this compound, a major component of its sex pheromone oup.com. Interestingly, another chemosensory protein in the same species, PxylCSP18, showed no significant binding affinity to this compound, highlighting the specificity of these binding proteins oup.com.

| Protein Type | Species | Specific Protein | Binding to this compound |

| OBP | Helicoverpa armigera | HarmPBP3 | Binds in vitro biorxiv.org. |

| CSP | Plutella xylostella | PxylCSP11 | Strong binding ability oup.com. |

| CSP | Plutella xylostella | PxylCSP18 | No significant binding affinity oup.com. |

Central Nervous System Processing of this compound Signals

Once the peripheral olfactory system has detected and encoded the presence of this compound, the neural signals are transmitted to the primary olfactory center in the insect brain, the antennal lobe. Here, the information is further processed and integrated before being relayed to higher brain centers that govern behavioral responses.

Glomerular Activation Patterns in the Antennal Lobe

The antennal lobe is organized into distinct spherical neuropils called glomeruli. Axons from ORNs that express the same type of olfactory receptor converge onto the same glomerulus. This anatomical arrangement creates a map of odor quality in the antennal lobe, where different odors elicit unique patterns of glomerular activation.

In male moths, a specialized region of the antennal lobe called the macroglomerular complex (MGC) is dedicated to processing information about sex pheromones frontiersin.orgfrontiersin.org. The MGC is typically composed of a few enlarged glomeruli, with each glomerulus receiving input from ORNs tuned to a specific component of the pheromone blend frontiersin.org.

In the diamondback moth, Plutella xylostella, the MGC contains three glomeruli, which corresponds to the three components of its sex pheromone, including this compound frontiersin.org. While the specific glomerulus activated by this compound in this species has not been definitively mapped, the correlation between the number of MGC glomeruli and the number of pheromone components is a common feature in moths frontiersin.org. In heliothine moths, interspecific signals, including acetates like this compound, are often processed in ventrally located glomeruli within the MGC frontiersin.org. For instance, in Heliothis virescens, a species that uses this compound as a pheromone component, specific glomeruli within the MGC are activated in response to this compound plos.orgfrontiersin.org.

Neural Circuits for Pheromone Blend Discrimination

The ability of an insect to respond appropriately to a pheromone signal often depends on the precise ratio of its components. The neural circuits within the antennal lobe play a crucial role in discriminating between different pheromone blends. This is achieved through a network of local interneurons that connect different glomeruli, allowing for both excitatory and inhibitory interactions frontiersin.org.

These interactions can enhance the contrast between the signals from different glomeruli, thereby sharpening the representation of the pheromone blend frontiersin.org. The processed information is then relayed by projection neurons from the antennal lobe to higher brain centers, such as the mushroom bodies and the lateral horn, where the final decision to initiate a behavioral response is made. The precise neural circuits that specifically discriminate blends containing this compound are still an active area of research, but the fundamental principles of glomerular interaction and projection neuron signaling are believed to be central to this process.

Modulatory Effects on Olfactory Perception (e.g., Octopaminergic Modulation)

The perception of this compound in moths is not a static process; it is subject to significant neuromodulation that adapts the insect's sensitivity to its physiological state and environmental context. A key neuromodulator in this process is octopamine, which functions as a neurohormone, neurotransmitter, and neuromodulator throughout the insect nervous system.

Research on the tobacco budworm moth, Heliothis virescens, has demonstrated that octopamine plays a significant role in modulating the sensitivity of olfactory receptor neurons (ORNs) to sex pheromone components. Studies involving single sensillum recording have shown that the injection of octopamine dramatically increases the sensitivity of both male and female moth ORNs to pheromones. This heightened sensitivity can lead to a more robust behavioral response to a pheromone plume.

In the broader context of insect olfaction, octopamine is recognized as a crucial component of the reward pathway and for mediating states of arousal. For instance, in honeybees, octopamine release in the antennal lobe is associated with nectar reinforcement, which is essential for olfactory learning and memory consolidation. In cockroaches, octopamine application can change the perception of general odorants from repulsive to neutral or from neutral to attractive, aligning the insect's behavioral responses with a state of sexual arousal. This suggests that octopamine fine-tunes the olfactory system, increasing the salience of relevant chemical cues like sex pheromones during critical periods such as mating.

Behavioral Responses to this compound and its Blends

The ultimate function of this compound as a semiochemical is to elicit a behavioral response in the receiving organism. These behaviors are often complex, involving a sequence of actions that are influenced by both the chemical signal itself and the context in which it is perceived.

Male Moth Attraction and Upwind Flight

This compound is a primary or secondary component of the female-produced sex pheromone for numerous moth species. Its primary and most-studied behavioral effect is the attraction of conspecific males, initiating a characteristic upwind flight pattern. Upon detecting the pheromone plume, male moths exhibit a cascade of behaviors that begins with activation and culminates in locating the female.

This response is not merely an activation of movement but a sophisticated, programmed behavior known as positive anemotaxis (flying against the wind). The male moth flies in a zigzagging path, staying within the filamentous structure of the pheromone plume. This flight pattern allows the moth to navigate toward the source, even from a considerable distance. Research on species like the cabbage looper, Trichoplusia ni, and the turnip moth, Agrotis segetum, has detailed this behavior, showing that specific pheromone components trigger the initiation and maintenance of this upwind flight. In Helicoverpa zea, males exposed to an attractive blend containing (Z)-11-hexadecenal (a related compound) initiated pre-flight warm-up (shivering) sooner and took off at lower thoracic temperatures, demonstrating a trade-off between rapid departure and optimal flight performance in the scramble to reach a female. nih.gov

Interspecific and Intraspecific Variation in Behavioral Response

The behavioral response to this compound is highly specific and can vary significantly both between different species (interspecific) and among populations of the same species (intraspecific). This variation is a cornerstone of reproductive isolation and speciation in moths.

A classic example of interspecific variation is observed in the closely related noctuid moths Heliothis subflexa and Heliothis virescens. For H. subflexa, this compound is a key attractant for males. nih.gov In stark contrast, this same compound acts as a behavioral antagonist for H. virescens males, inhibiting their attraction to their own species' pheromone blend. nih.gov This dual function is critical in preventing cross-attraction and hybridization between these sympatric species.

Intraspecific variation also occurs, where different geographic populations of the same species may exhibit different responses or produce varying pheromone blends. In H. subflexa, for example, the amount of acetate esters in the female's pheromone blend can vary, which may be an adaptive response to the presence or absence of H. virescens. This variability highlights the evolutionary pressures that shape chemical communication systems.

| Species | Role of this compound | Behavioral Outcome |

| Heliothis subflexa | Attractant | Male attraction, upwind flight |

| Heliothis virescens | Antagonist / Inhibitor | Repels males, prevents interspecific mating |

| Scirpophaga incertulas | Attractant Enhancer | Increases male capture when added to blend |

| Agrotis ipsilon | Attractant | Component of the conspecific male attractant blend |

Dose-Response Relationships and Blend Optimization

The behavioral response of a male moth is not only dependent on the presence of this compound but also on its concentration (dose) and its ratio relative to other compounds in the pheromone blend. Both the dose and the blend ratio must be within an optimal range to elicit the full sequence of mating behaviors.

Studies with the turnip moth, Agrotis segetum, have shown that lures containing 3-30 µg of the primary pheromone component were maximally attractive, with a high percentage of males completing the behavioral sequence up to copulation attempts. nih.gov However, a higher dosage of 300 µg resulted in a significant arrestment of upwind flight, demonstrating that an excessive concentration can be counterproductive. nih.gov

Blend optimization is equally critical. In the yellow rice stem borer, Scirpophaga incertulas, the addition of this compound and (Z)-13-octadecenyl acetate to the standard two-component lure significantly improved male moth catches by an average of 120% in field experiments. nih.govresearchgate.net Conversely, omitting essential components from a blend, or adding antagonistic compounds, can dramatically decrease or eliminate the attractive response. This demonstrates that male moths are finely tuned to the specific ratio of components that defines their conspecific female's signal.

Learning and Behavioral Plasticity Induced by Pheromone Exposure

While many pheromone-mediated behaviors are considered innate, research has revealed that they can be modulated by experience, a phenomenon known as behavioral plasticity. This can manifest as sensitization, habituation, or associative learning.

Studies on the moth Spodoptera littoralis have shown that males pre-exposed to the female sex pheromone exhibited increased sensitivity and a stronger attractive response when tested 27 hours later. nih.govresearchgate.net This sensitization suggests that a brief encounter with the pheromone can prime the male's nervous system for subsequent exposures, potentially increasing his mating success. nih.govresearchgate.net

Ecological and Evolutionary Aspects of Z 11 Hexadecenyl Acetate Mediated Communication

Species-Specificity and Pheromone Blend Evolution

The specificity of chemical communication is crucial for avoiding unproductive interspecific mating. (Z)-11-Hexadecenyl acetate (B1210297) often functions as one component within a multi-chemical bouquet, where the presence, absence, or relative ratio of each compound determines the blend's unique signal.

The evolution of distinct pheromone blends is evident when comparing closely related, or sympatric, species. The variation in the use of (Z)-11-Hexadecenyl acetate serves as a clear example of this divergence.

In the Helicoverpa genus, several pest species utilize distinct pheromone blends. While Helicoverpa armigera and Helicoverpa zea both use (Z)-11-hexadecenal as their primary pheromone component, their full pheromone repertoires and the male's response to minor components differ. nih.gov Research using a Drosophila expression system to compare the pheromone receptors (PRs) of H. armigera and the related H. assulta found that the receptor OR14 is functionally conserved and narrowly tuned to respond specifically to this compound in both species. nih.gov This indicates a shared ancestral trait, even though the primary components of their respective pheromone blends differ significantly in ratio. nih.gov

Another illustrative case involves the noctuid moths Heliothis subflexa and Heliothis virescens. The pheromone blend of H. subflexa contains a suite of acetate esters, including (Z)-7-hexadecenyl acetate, (Z)-9-hexadecenyl acetate, and this compound, which are critical for attracting conspecific males. researchgate.netnih.gov In contrast, these acetates are largely absent from the pheromone blend of H. virescens. researchgate.net

Similarly, in European small ermine moths of the genus Yponomeuta, pheromone blends are used to maintain reproductive isolation. While several species share (Z)-11-tetradecenyl acetate as a primary component, the closely related Y. padelius employs a three-component blend that includes a large amount of this compound, which is absent in the blends of other species like Y. evonymellus and Y. cagnagellus. nih.gov

| Genus | Species | Role of this compound | Key Distinguishing Feature |

|---|---|---|---|

| Heliothis | H. subflexa | Attractant; part of a key acetate mixture. researchgate.netnih.gov | Presence of acetates is critical for attracting H. subflexa males. researchgate.net |

| H. virescens | Absent from blend; acts as a repellent to males. researchgate.net | Acetates produced by H. subflexa deter H. virescens males. researchgate.net | |

| Helicoverpa | H. armigera | Minor component; detected by a specific receptor (OR14). nih.gov | Both species possess a specific receptor for this compound, though it is not a major attractant. nih.gov |

| H. assulta | Minor component; detected by a specific receptor (OR14). nih.gov | ||

| Yponomeuta | Y. padelius | Major component of a three-part blend. nih.gov | High concentration of this compound is characteristic. nih.gov |

| Y. evonymellus | Absent; compound acts as an antagonist. nih.gov | Addition of this compound to its pheromone reduces male captures. nih.gov |

Divergence in pheromone signals is a powerful pre-zygotic mechanism for reproductive isolation, preventing hybridization between species. wikipedia.org this compound plays a direct role in this process, often acting as an attractant for one species while simultaneously functioning as a repellent or antagonist for another.

The most well-documented example is the relationship between Heliothis subflexa and Heliothis virescens. The acetate compounds, including this compound, produced by female H. subflexa are essential for attracting conspecific males. However, these same acetates strongly deter males of the sympatric species H. virescens. researchgate.net This dual function creates a robust reproductive barrier, ensuring that the chemical signal sent by H. subflexa is not only species-specific but also actively repels potential interspecific mates. researchgate.netfigshare.com

Similarly, field experiments in Vietnam demonstrated that a blend of this compound and (Z)-13-octadecenyl acetate, when added to the primary pheromone of the yellow rice stem borer (Scirpophaga incertulas), significantly increased the capture of males. kyushu-u.ac.jpelsevierpure.com However, this same acetate blend is unattractive to the rice leaf folder (Cnaphalocrosis medinalis), a species that can be found in the same habitat. kyushu-u.ac.jpelsevierpure.com This difference in chemical preference helps maintain species integrity in a shared agricultural ecosystem.

In the Yponomeuta moths, this compound is a key attractant for Y. padelius, but it acts as a behavioral antagonist for Y. evonymellus and Y. vigintipunctatus, reducing their response to their own pheromones. nih.gov This demonstrates how a single compound can evolve opposing behavioral effects in closely related species, thereby reinforcing reproductive boundaries.

Pheromone communication systems can exhibit significant variation among different geographical populations of the same species. This variation can be a response to different local conditions, such as the presence or absence of closely related species, and may represent an early stage of speciation.

Research on Heliothis subflexa has revealed geographical differences in male response to pheromone components. Experiments conducted in the Eastern United States (North Carolina) and Western Mexico (Jalisco) showed that while this compound increased male attraction in both locations, the response to another acetate, (Z)-7-hexadecenyl acetate, varied. nih.gov In the Eastern US, adding this compound to a minimal blend significantly increased male captures, but this effect was not observed in the Western Mexico population. nih.govncsu.edu This suggests that regional selective pressures have led to divergence in the male's olfactory preferences.

In the case of the rice leaf folder, Cnaphalocrosis medinalis, there is pronounced geographical variation in the female's pheromone blend. Populations from India use a blend of this compound and (Z)-13-octadecenyl acetate. kyushu-u.ac.jp In contrast, populations in Japan and Vietnam use a completely different blend of octadecenals and octadecenols, and the Indian blend is not attractive to males in these regions. kyushu-u.ac.jp

For the fall armyworm, Spodoptera frugiperda, this compound is a minor component of the pheromone blend. nih.gov Field studies in diverse locations, including Florida, Peru, and Mexico, have tested its function. nih.govscielo.org.mx Results from Florida and Peru indicated that adding this compound did not increase male attraction for either the corn or rice strains of the moth. nih.gov Similarly, studies in Mexico concluded the compound was non-essential for male attraction in the field. scielo.org.mx This suggests that for this species, the role of this compound (or lack thereof) is consistent across a wide geographic range.

| Species | Geographical Locations Compared | Observed Variation Related to this compound |

|---|---|---|

| Heliothis subflexa | Eastern US vs. Western Mexico | The importance of the overall acetate blend, which includes Z11-16:OAc, varies. Male response to a related acetate (Z7-16:OAc) is positive in the US but neutral in Mexico. nih.gov |

| Cnaphalocrosis medinalis | India vs. Japan/Vietnam | Indian populations use a blend containing Z11-16:OAc. Japanese and Vietnamese populations use a different blend and are not attracted to the Indian pheromone. kyushu-u.ac.jp |

| Spodoptera frugiperda | Florida (US) vs. Peru vs. Mexico | No significant variation observed; Z11-16:OAc did not increase male attraction in any of the tested locations. nih.govscielo.org.mx |

Advanced Analytical Methodologies for Z 11 Hexadecenyl Acetate Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of (Z)-11-Hexadecenyl acetate (B1210297). This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In practice, a volatile sample containing the compound is injected into the GC, where it is vaporized and separated from other components based on boiling point and polarity as it passes through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

Research on various moth species has successfully utilized GC-MS to identify (Z)-11-Hexadecenyl acetate as a key component of their sex pheromone blends. For instance, analysis of pheromone gland extracts from Spodoptera cosmioides and the Spanish population of Spodoptera exigua confirmed the presence of this compound alongside other compounds like (9Z)-9-tetradecenyl acetate and (9Z,12E)-9,12-tetradecadienyl acetate. researchgate.netresearchgate.net Similarly, it was identified in extracts from the lesser cornstalk borer, Elasmopalpus lignosellus. nih.gov

The quantification of this compound relative to other pheromone components is critical, as the specific ratio of compounds often determines the blend's biological activity. GC-MS analysis allows for this precise quantification, providing insights into the chemical ecology of the species under investigation.

Table 1: GC-MS Identification of this compound in Various Insect Species

| Species | Other Key Compounds Identified |

|---|---|

| Spodoptera cosmioides | (9Z)-9-tetradecenyl acetate, (9Z,12E)-9,12-tetradecadienyl acetate, Hexadecyl acetate |

| Spodoptera exigua (Spanish Population) | (Z,E)-9,12-tetradecadien-1-ol, (Z)-9-tetradecen-1-ol, (Z)-9-tetradecenyl acetate |

The mass spectrum of this compound is characterized by specific ion fragments. Public databases like the NIST Mass Spectrometry Data Center provide reference spectra for comparison, showing characteristic m/z (mass-to-charge ratio) peaks that aid in its unambiguous identification. nih.gov

Coupled Gas Chromatography-Electroantennography (GC-EAD/GC-SSR)

Coupled Gas Chromatography-Electroantennography (GC-EAD), also referred to as Gas Chromatography with Single Sensillum Recording (GC-SSR), is a powerful technique used to identify which specific volatile compounds in a mixture are biologically active. science.gov This method directly links the chemical separation of compounds by GC to the physiological response of an insect's antenna. frontiersin.org The effluent from the GC column is split into two paths: one leads to a standard detector (like a Flame Ionization Detector, FID), while the other is directed over an excised insect antenna. frontiersin.org Electrodes connected to the antenna measure any depolarization of the antennal membrane, which occurs when olfactory receptor neurons are stimulated by a compound. science.gov

When a biologically active compound such as this compound elutes from the GC column, a simultaneous response is recorded from both the FID and the antenna (the EAD signal). This allows researchers to pinpoint the exact compounds that trigger an olfactory response.

Studies on the pink grass worm, Tmetolophota atristriga, and the lesser cornstalk borer, Elasmopalpus lignosellus, have used GC-EAD to demonstrate that male antennae show significant electrophysiological responses to this compound. nih.govresearchgate.net This confirms its role as a key semiochemical for these species. In T. atristriga, this compound was one of several compounds in the female gland extract that elicited a response from the male antenna. researchgate.net This technique is crucial for narrowing down the list of candidate pheromone components from a complex extract, focusing subsequent research on only the biologically relevant molecules.

Fluorescence Competitive Binding Assays for Protein-Ligand Interactions

Understanding how this compound is detected at the molecular level involves studying its interaction with specific proteins, particularly Pheromone-Binding Proteins (PBPs). acs.org PBPs are found in the sensillar lymph of insect antennae and are responsible for solubilizing and transporting hydrophobic pheromone molecules to the olfactory receptors. acs.org

Fluorescence competitive binding assays are a primary in vitro method to measure the binding affinity between a PBP and a ligand like this compound. The assay utilizes a fluorescent probe, typically N-phenyl-1-naphthylamine (1-NPN), which fluoresces when it binds to the hydrophobic pocket of a PBP.

The experiment is conducted by titrating a solution of the PBP and the fluorescent probe with the ligand of interest, this compound. As the ligand binds to the PBP, it displaces the fluorescent probe, causing a decrease in fluorescence intensity. The concentration of the ligand required to displace 50% of the probe (the IC50 value) is determined and used to calculate the binding affinity (Ki value). A lower Ki value indicates a stronger binding affinity.

Research on the cotton bollworm, Helicoverpa armigera, has shown that its Pheromone-Binding Proteins exhibit different affinities for various pheromone components. In vitro competitive fluorescence binding assays demonstrated that while HarmPBP1 and HarmPBP2 bind indiscriminately to several aldehydes and alcohols, HarmPBP3 specifically binds to acetate compounds, including this compound and (Z)-9-Hexadecenyl acetate. biorxiv.org This specificity suggests a distinct role for HarmPBP3 in the perception of acetate pheromones. Similarly, studies on the diamondback moth, Plutella xylostella, show that its PBPs can bind to pheromone analogs such as this compound. researchgate.net

Table 2: Example Data from a Fluorescence Competitive Binding Assay This table is illustrative of typical results obtained from such assays.

| Protein | Ligand | Ki (μM) | Interpretation |

|---|---|---|---|

| HarmPBP3 | This compound | ~5.0 | Strong Binding Affinity |

| HarmPBP3 | (Z)-9-Hexadecenyl acetate | ~4.5 | Strong Binding Affinity |

Spectroscopic Techniques (e.g., NMR) for Structural Elucidation

While GC-MS is excellent for identifying known compounds by matching fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of a molecule, including its stereochemistry. wpmucdn.comsemanticscholar.org NMR provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, NMR is used to confirm several key structural features:

1H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. Key signals would include those for the methyl group of the acetate, the methylene (B1212753) groups adjacent to the oxygen and the double bond, and the vinyl protons of the double bond. The coupling constant (J-value) between the two vinyl protons is diagnostic of the double bond's geometry; a smaller J-value is characteristic of a cis or Z configuration.

13C NMR (Carbon-13 NMR): This provides information on the different types of carbon atoms in the molecule, confirming the presence of 18 carbons in their respective environments (e.g., carbonyl, olefinic, aliphatic).

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the carbon chain. HSQC correlates each proton with the carbon atom it is directly attached to, confirming the C-H framework. wpmucdn.com

Through the combined application of these NMR techniques, the precise location of the double bond at the 11th carbon and its (Z)-configuration can be unequivocally confirmed, providing a complete and unambiguous structural assignment for this compound. nih.gov

Applications of Z 11 Hexadecenyl Acetate in Integrated Pest Management

Pheromone-Based Monitoring Programs

Pheromone-based monitoring is a cornerstone of IPM, providing essential data on pest presence, population density, and seasonal activity. (Z)-11-Hexadecenyl acetate (B1210297) is a key attractant in lures used to monitor a variety of economically important pests.

Trap Design and Lure Formulations

The efficacy of pheromone monitoring systems is contingent upon both the design of the trap and the specific formulation of the pheromone lure. Various trap designs are employed to capture male moths attracted to lures containing (Z)-11-Hexadecenyl acetate. Common designs include sticky traps, funnel traps, and bucket-style traps. The choice of trap can significantly influence capture rates.

Lure formulations are critical and often consist of a blend of several compounds to accurately mimic the natural pheromone released by females. This compound is frequently a major or minor component in these blends. For instance, in the diamondback moth, Plutella xylostella, the sex pheromone is a blend of (Z)-11-hexadecenal, this compound, and (Z)-11-hexadecen-1-ol. Research has shown that specific ratios of these components are crucial for optimal attraction.

The following table summarizes lure formulations containing this compound for different pest species:

| Pest Species | Major Pheromone Components | Typical Ratio |

| Diamondback Moth (Plutella xylostella) | (Z)-11-hexadecenal, this compound, (Z)-11-hexadecen-1-ol | 8:100:18 |

| Fall Armyworm (Spodoptera frugiperda) | (Z)-9-tetradecenyl acetate, (Z)-7-dodecenyl acetate, this compound | Varies by region |

Population Dynamics Tracking and Forecasting

Pheromone traps baited with lures containing this compound are instrumental in tracking the population dynamics of target pests. Continuous monitoring allows for the determination of the first emergence of adults, peak flight activity, and generational cycles. This data is vital for making informed decisions on the timing of control measures.

For example, monitoring adult populations of the diamondback moth using pheromone traps can be used to predict the subsequent larval population peaks, which typically occur 11 to 21 days after a peak in adult trap captures. This forecasting ability enables growers to apply interventions at the most vulnerable stage of the pest's life cycle, thereby maximizing efficacy and minimizing economic damage.

Efficacy Evaluation in Agricultural Systems

The effectiveness of pheromone-based monitoring programs is evaluated by correlating trap captures with pest density and subsequent crop damage. Field studies are essential to validate the attractiveness of specific lure formulations and the efficiency of trap designs under real-world agricultural conditions.

For the fall armyworm, Spodoptera frugiperda, field evaluations in India demonstrated that a pheromone blend containing (Z)-9-tetradecenyl acetate, this compound, and (Z)-7-dodecenyl acetate was effective in trapping male moths. This indicates the utility of this compound as a component in monitoring this invasive pest in various agricultural systems.

Mating Disruption Strategies

Mating disruption is a proactive pest control strategy that involves permeating the atmosphere of a crop with synthetic sex pheromones to prevent male insects from locating females, thereby disrupting mating and reducing the subsequent generation's population. This compound is utilized in mating disruption formulations for several key pests.

Formulation and Deployment Methods for Field Application

The successful implementation of mating disruption relies on the formulation of the pheromone and the method of its deployment in the field. Formulations are designed to protect the pheromone from degradation and to ensure a controlled and consistent release over a specific period.

Common formulation and deployment methods for pheromones like this compound include:

Hand-Applied Dispensers: These are individual units, such as membrane-based dispensers or impregnated plastic matrices, that are manually placed throughout the crop. They release the pheromone at a relatively constant rate over the flight period of the target pest.

Sprayable Formulations: Microencapsulated pheromones can be applied using conventional spray equipment. The microcapsules protect the pheromone and control its release. This method allows for rapid and uniform application over large areas.

Biodegradable Formulations: To address environmental concerns, biodegradable matrices, such as paraffin-based blobs, have been developed. These can be applied manually or through automated methods like unmanned aerial vehicles (UAVs), offering a sustainable and efficient deployment strategy.

The choice of formulation and deployment method depends on factors such as the crop type, the size of the treated area, the target pest's biology, and economic considerations.

Field Efficacy and Impact on Pest Populations

The field efficacy of this compound is most pronounced when used as a component in lures for trapping and monitoring, and in dispensers for mating disruption. Research has consistently demonstrated its effectiveness in managing a variety of lepidopteran pests.

In field trials conducted in Uruguay on the diamondback moth, Plutella xylostella, traps baited with a three-component blend including this compound, (Z)-11-hexadecenal, and (Z)-11-hexadecenol were highly effective in capturing adult males. scielo.edu.uycabidigitallibrary.org Two different blend ratios were tested, and both proved significantly more attractive than control traps. scielo.edu.uy Notably, a 10:1:90 blend was initially more attractive than an 8:18:100 blend, showcasing the importance of precise formulations in maximizing efficacy. scielo.edu.uy

Similarly, studies on the yellow rice stem borer, Scirpophaga incertulas, in Vietnam revealed that the addition of this compound and (Z)-13-octadecenyl acetate to standard pheromone lures significantly increased trap catches by an average of 120% across multiple experiments. elsevierpure.comresearchgate.net This enhancement of attractiveness is crucial for early pest detection and population monitoring, allowing for timely intervention.

Mating disruption is another key application where this compound has a significant impact on pest populations. By permeating the atmosphere with the synthetic pheromone, the ability of male insects to locate females is severely hampered, leading to a reduction in mating and subsequent larval infestations. Indoor experiments on the stored-product pest Plodia interpunctella demonstrated that mating could be disrupted by up to 93% using synthetic pheromones. researchgate.net Field applications of mating disruption have shown substantial reductions in pest populations over time. For instance, in retail stores, the implementation of mating disruption for P. interpunctella resulted in an average reduction in moth captures of 85.0 ± 3.0%. nih.gov

The following table summarizes the findings from various field studies on the efficacy of this compound in trapping different pest species.

| Pest Species | Location | Lure Composition | Key Finding |

| Plutella xylostella (Diamondback Moth) | Uruguay | (Z)-11-hexadecenal, (Z)-11-hexadecenol, and this compound (in 8:18:100 and 10:1:90 ratios) | Both blends were effective in attracting male moths. The 10:1:90 blend was initially more attractive. scielo.edu.uycabidigitallibrary.org |

| Scirpophaga incertulas (Yellow Rice Stem Borer) | Vietnam | Standard lure + this compound and (Z)-13-octadecenyl acetate | Addition of the acetates improved catches by an average of 120%. elsevierpure.comresearchgate.net |

| Heliothis subflexa | Not Specified | Multi-component blend including (Z)-11-hexadecen-1-ol acetate | (Z)-11-hexadecen-1-ol was identified as a critical component for trapping males. nih.gov |

| Agrotis ipsilon (Black Cutworm) | Hungary | (Z)-7-dodecenyl acetate + (Z)-9-tetradecenyl acetate + this compound | Used in species-specific synthetic sex pheromone lures for monitoring. mdpi.com |

Management of Pheromone Resistance in Target Pests

A significant advantage of using pheromones in pest management is the low likelihood of insects developing resistance. californiaagriculture.org Pheromones are fundamental to the reproductive success of a species, and a change in the response to a specific pheromone blend would likely lead to a breakdown in mating and a subsequent decline in the population.

However, the potential for resistance, though low, is a factor that must be considered in long-term management strategies. The primary approach to managing potential pheromone resistance is the integration of pheromone-based tactics within a broader IPM framework. This involves:

Rotation and Combination of Control Methods: Relying solely on mating disruption could theoretically select for individuals with altered pheromone perception. By combining pheromone use with other control methods such as biological control, cultural practices, and the judicious use of insecticides, the selection pressure on any single tactic is reduced.

Monitoring for Changes in Pest Behavior: Continuous monitoring of pest populations using pheromone traps can help detect any changes in their response to the lures over time. A decline in trap efficacy could be an early indicator of a shift in the pest's pheromone communication system.

Use of Multi-Component Pheromone Blends: Many insect pheromones are a blend of several compounds. Using lures that mimic the natural, multi-component blend is thought to be more robust against the development of resistance than using a single component.

Research into pheromone antagonism, where compounds from one species inhibit the response of another, also offers potential avenues for resistance management. For example, studies have shown that certain pheromone components from noctuid moths can inhibit the upwind flight behavior of P. xylostella males towards their own pheromone source. ncsu.edu This highlights the complex chemical ecology that can be leveraged to develop more sophisticated and resilient pest management strategies.

Q & A

Q. What are the standard synthetic routes for producing (Z)-11-hexadecenyl acetate, and what reaction conditions optimize yield?

Methodological Answer: this compound is synthesized via esterification of (Z)-11-hexadecen-1-ol with acetic anhydride in the presence of acetic acid, yielding ~72% under optimal conditions . Alternative methods include catalytic hydrogenation or isomer-selective synthesis using ruthenium-based catalysts (e.g., C32H43N3O4Ru) in tetrahydrofuran (THF), achieving 76% overall yield . Key factors for yield optimization include:

Q. How is this compound identified and quantified in pheromone extracts?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with polar stationary phases (e.g., SP-2340) is the gold standard. Retention indices (Kóvats indices) and comparison with synthetic standards are critical for distinguishing this compound from positional or geometric isomers like (E)-11-hexadecenyl acetate . Derivatization with dimethyl disulfide (DMDS) can confirm double-bond positions via fragmentation patterns .

Q. What is the ecological rationale for using this compound in pest management?

Methodological Answer: As a species-specific pheromone, this compound disrupts mating in Lepidoptera (e.g., Plutella xylostella) by masking natural pheromone plumes. Field trials use blends with (Z)-11-hexadecenal and (Z)-11-hexadecenol in ratios (e.g., 1:1) optimized for male attraction . Its low environmental persistence and non-toxic mode of action minimize non-target effects .

Advanced Research Questions

Q. How can contradictions in pheromone component identification be resolved, particularly between (Z)- and (E)-isomers?

Methodological Answer: Discrepancies arise from trace isomer co-elution or detector sensitivity limits. Strategies include:

- Multi-column GC : Use SP-2340 and DB-WAX columns to separate isomers based on polarity differences .

- Electroantennography (EAG) : Validate bioactive components by testing male antennal responses to synthetic isomers .

- Isotope labeling : Introduce deuterated analogs to track isomer-specific retention .

Q. What methodologies enhance the controlled release of this compound in field applications?

Methodological Answer: Polymer-based microencapsulation (e.g., polyurea) extends release kinetics. Key parameters:

Q. What experimental designs address the variability in pheromone blend efficacy across geographic populations?

Methodological Answer: Regional differences in moth response (e.g., Leucinodis orbonalis) require:

Q. How is the environmental safety of this compound assessed for regulatory approval?

Methodological Answer: The U.S. EPA evaluates:

Q. What catalytic systems improve stereoselectivity in this compound synthesis?

Methodological Answer: Ruthenium complexes (e.g., Grubbs-type catalysts) enable Z-selective cross-metathesis. Optimize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。